Semduramicin

Beschreibung

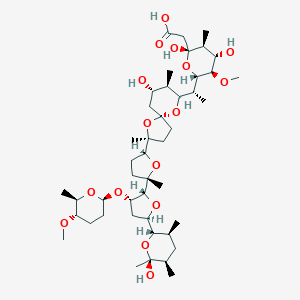

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O16/c1-22-18-23(2)43(9,50)58-36(22)30-19-31(55-34-13-12-29(52-10)27(6)54-34)40(56-30)42(8)15-14-32(57-42)41(7)16-17-44(61-41)20-28(46)24(3)37(59-44)25(4)38-39(53-11)35(49)26(5)45(51,60-38)21-33(47)48/h22-32,34-40,46,49-51H,12-21H2,1-11H3,(H,47,48)/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31-,32+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINSLRIENGBHSH-ASZYJFLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)O)OC)C)O)C)C)OC7CCC(C(O7)C)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)O)OC)C)O)C)C)O[C@H]7CC[C@@H]([C@H](O7)C)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016181 | |

| Record name | Semduramicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113378-31-7 | |

| Record name | Semduramicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113378-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semduramicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113378317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semduramicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11545 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Semduramicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMDURAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6VXL377WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Production Methodologies

Microbial Origin and Fermentation Processes

The foundation of semduramicin production lies in the metabolic capabilities of specific soil-dwelling bacteria.

Role of Actinomadura roseorufa and Related Actinomycetes

This compound is naturally produced through a fermentation process utilizing the bacterium Actinomadura roseorufa. apvma.gov.aueuropa.eu This organism belongs to the genus Actinomadura and the broader group of Actinomycetes, which are Gram-positive bacteria known for producing a wide variety of antibiotics and other bioactive compounds. nih.gov The specific production strain, identified by designations such as ATCC 53664, is a mutant of a strain originally isolated from a soil sample in Japan. nih.govmicrobiologyresearch.orgdsmz.de A polyphasic taxonomic study formally classified the producing organism as the novel species Actinomadura roseirufa sp. nov. nih.govmicrobiologyresearch.orgdsmz.de This bacterium forms extensively branched mycelia, a characteristic feature of Actinomycetes. nih.govmicrobiologyresearch.org

Parameters Influencing Fermentation Yield and Specificity

The production of this compound is carried out via submerged aerobic fermentation in aqueous nutrient media. europa.eu While detailed proprietary parameters are not fully public, the process relies on optimizing conditions to maximize yield. Key factors in the fermentation process include the composition of the culture medium, which typically contains carbon sources like glucose, nitrogen sources such as soybean meal, and various trace minerals. The process also involves standard fermentation and recovery procedures to isolate the compound. europa.eu Incubation is conducted under aerobic conditions at temperatures between 35–37°C for a duration of 16–24 hours.

Comparative Analysis of Production Forms: Crystalline versus Mycelial

This compound is made available in two primary forms: mycelial and crystalline. apvma.gov.au The distinction between these forms lies in the degree of purification after the fermentation process.

The mycelial form is the initial product derived from fermentation. In this form, the this compound compound remains associated with the mycelial mass of the Actinomadura roseorufa from which it was produced. apvma.gov.au The fermentation broth, containing the mycelium with the antibiotic, is spray-dried to create a powder. apvma.gov.au This form is used in commercial products, such as Aviax®, where it is mixed with other ingredients to form a premix. apvma.gov.auresearchgate.neteuropa.eu

The crystalline form , by contrast, is a highly purified version of the compound. apvma.gov.au It is obtained by extracting and purifying this compound from the mycelial form. apvma.gov.au Toxicological studies have been conducted on both forms to ensure their equivalence, with findings indicating no significant toxicological differences between them upon oral administration. apvma.gov.auresearchgate.neteuropa.eu However, some studies have noted minor differences in tissue residue levels; for instance, birds administered the crystalline form showed slightly higher skin and fat residues compared to those given the mycelial form at the same dosage. apvma.gov.au

Table 1: Comparison of Mycelial and Crystalline this compound

| Feature | Mycelial this compound | Crystalline this compound |

|---|---|---|

| Origin | Direct product of fermentation, associated with bacterial mycelial mass. apvma.gov.au | Purified from the mycelial form. apvma.gov.au |

| Composition | Contains this compound along with the dried mycelium of the producing organism. apvma.gov.au | High-purity this compound. apvma.gov.au |

| Production Step | Fermentation broth is spray-dried. apvma.gov.au | Involves extraction and purification steps post-fermentation. apvma.gov.au |

| Toxicological Profile | Considered toxicologically equivalent to the crystalline form for oral use. apvma.gov.auresearchgate.net | Serves as the reference for toxicological databases. apvma.gov.au |

| Residue Profile | Resulted in skin and fat residues below 0.2 mg/kg in one study. apvma.gov.au | Resulted in some skin and fat residues above 0.2 mg/kg in the same study. apvma.gov.au |

Semisynthetic Approaches in Compound Generation

Semisynthesis is a strategy employed to create novel derivatives of naturally occurring compounds. This approach is particularly relevant for complex molecules like polyether ionophores, where total chemical synthesis is challenging. researcher.life The goal of semisynthesis is often to enhance desirable properties, such as potency or selectivity, or to reduce undesirable effects. core.ac.uknih.gov

For polyether ionophores, including this compound, semisynthetic modifications can target various parts of the molecule. core.ac.uk Researchers have successfully created analogs of related ionophores like monensin (B1676710) and lasalocid (B1674520) by chemically modifying the parent compound produced through fermentation. core.ac.uk These modifications have included creating urethane (B1682113) derivatives or other analogs that demonstrate enhanced biological activity. core.ac.ukuni.lu For example, the modification of a related polyether ionophore, UK-58852, resulted in a semisynthetic analog with substantially improved anticoccidial potency. nih.gov This demonstrates the potential of using the naturally produced this compound skeleton as a starting point for generating new compounds with improved characteristics. smolecule.comresearchgate.net While direct fermentation is the established method for producing this compound, it has been shown that the compound produced by either direct fermentation or semisynthesis exhibits the same activity. researchgate.net

Molecular and Cellular Mechanisms of Action

Ionophore-Mediated Disruption of Protozoal Homeostasis

Semduramicin is a polyether ionophore antibiotic that primarily functions by disrupting the ion balance in protozoan parasites. wikipedia.orgcore.ac.uk This interference with the parasite's internal environment is a key component of its anti-protozoal effectiveness.

Cation Selectivity and Transmembrane Ion Gradient Perturbation (Na+, K+, Ca2+)

As an ionophore, this compound creates a pathway for specific ions to travel across the otherwise impermeable cell membranes of parasites. wikipedia.orgapvma.gov.au It forms a lipophilic complex with various cations, with a particular affinity for monovalent cations like sodium (Na+) and potassium (K+), and to a lesser extent, divalent cations such as calcium (Ca2+). apvma.gov.audss.go.th This action disrupts the crucial transmembrane ion gradients necessary for the parasite's survival. core.ac.ukapvma.gov.au The ability of this compound to transport these cations leads to an imbalance in the natural ion concentrations inside and outside the cell. core.ac.uk

Consequences for Cellular Membrane Integrity and Osmotic Balance in Parasites

The uncontrolled transport of cations across the parasite's cell membrane by this compound leads to severe consequences for the cell's structural integrity and internal osmotic pressure. core.ac.ukapvma.gov.au The influx of Na+ ions, for example, causes an increase in the internal ion concentration, which in turn leads to an influx of water, causing the cell to swell and eventually rupture. core.ac.uk This disruption of the cell wall and membrane ultimately results in the death of the parasite. apvma.gov.au

Stage-Specific Anti-Protozoal Effects within the Eimeria Life Cycle

This compound's effectiveness against the protozoan parasite Eimeria, the causative agent of coccidiosis, is stage-specific. It is most potent against the early stages of the parasite's life cycle, including the sporozoites, trophozoites, and schizonts. apvma.gov.auresearchgate.netnih.gov By targeting these initial developmental phases, this compound prevents the parasite from multiplying and causing significant damage to the host's intestinal tract. researchgate.netnih.gov Its primary action occurs within the first 72 hours after infection, which is critical for controlling the proliferation of the parasite. researchgate.netnih.govresearchgate.net

Ribosomal Interaction and Antibacterial Mechanism

Beyond its anti-protozoal capabilities, this compound also exhibits antibacterial activity, primarily against Gram-positive bacteria. smolecule.comgoogleapis.com This action is based on a different mechanism than its ionophoric properties and involves the inhibition of protein synthesis. smolecule.com

Binding Site Characterization on the 23S Ribosomal RNA

The antibacterial effect of this compound stems from its ability to bind to the bacterial ribosome. smolecule.com Research indicates that this compound targets the 23S rRNA component of the 50S large ribosomal subunit. smolecule.comcore.ac.uk This binding site is a critical area for protein synthesis, and its interaction with this compound disrupts this essential cellular process. smolecule.comnih.govnih.gov

Inhibition of Protein Translation in Gram-Positive Bacteria

By binding to the 23S rRNA, this compound inhibits the translation phase of protein synthesis in Gram-positive bacteria. smolecule.comgoogleapis.commicrobenotes.comnih.gov This prevents the bacteria from producing the necessary proteins for their survival and growth, leading to a bacteriostatic or bactericidal effect. smolecule.comgoogleapis.com

Data on Cation Selectivity and Effects of this compound

| Cation | Relative Affinity | Primary Consequence of Gradient Perturbation |

| Potassium (K+) | High | Disrupts electrochemical gradients essential for cellular function. apvma.gov.audss.go.th |

| Sodium (Na+) | High | Leads to cellular swelling and osmotic lysis due to water influx. core.ac.ukapvma.gov.au |

| Calcium (Ca2+) | Moderate | Interferes with intracellular signaling pathways. apvma.gov.aunih.gov |

Stage-Specific Efficacy of this compound against Eimeria

| Eimeria Life Cycle Stage | Susceptibility to this compound | Outcome of Inhibition |

| Sporozoite | High | Prevents the initial invasion of host cells. apvma.gov.auresearchgate.netnih.gov |

| Trophozoite/Early Schizont | High | Halts asexual reproduction and parasite multiplication. apvma.gov.auresearchgate.netnih.gov |

| Late Schizont/Gametocyte | Low | Reduced effectiveness as the parasite has already undergone significant replication. researchgate.net |

Divergence from Conventional Antibiotic Modalities

The mechanism of action of this compound, a monovalent glycoside polyether ionophore, represents a significant departure from the modalities of conventional antibiotics. nih.gov While traditional antibiotics typically function by inhibiting specific metabolic pathways or cellular processes within bacteria, such as cell wall or protein synthesis, this compound operates through a fundamentally different, physicochemical mechanism. extension.orgnih.gov This core difference influences its spectrum of activity, and the development of microbial resistance.

This compound's primary mode of action is to function as a carrier ionophore, a lipid-soluble molecule that binds to and transports cations across biological membranes. wikipedia.orgnih.gov Specifically, it chelates monovalent cations, forming a neutral, lipophilic complex that can diffuse across the hydrophobic lipid bilayer of cell membranes. nih.govnih.gov This process, a form of electroneutral transport, disrupts the natural transmembrane ion gradients essential for cellular function. nih.gov The influx of cations, such as Na+, into the cell leads to osmotic swelling, metabolic dysregulation, and ultimately, cellular necrosis. nih.gov This disruption of the membrane potential is the key cytotoxic effect. wikipedia.org

In contrast, conventional antibiotic classes operate with high specificity for defined molecular targets within the microorganism. nih.gov For example:

Bambermycins inhibit the synthesis of the bacterial cell wall. extension.org

Aminoglycosides (e.g., neomycin, streptomycin) act by blocking the synthesis of proteins vital for bacterial growth. extension.org

Polypeptides (e.g., bacitracin) exhibit bactericidal activity against specific bacilli. extension.org

Quinolones interfere with DNA replication and repair.

This divergence in mechanism is a critical factor in understanding this compound's antimicrobial properties. Its activity is largely limited to Gram-positive bacteria, as Gram-negative bacteria are typically resistant. nih.gov The outer membrane of Gram-negative bacteria is thought to provide a barrier against the ionophore. The use of this compound as a feed additive is considered unlikely to induce cross-resistance to antimicrobials relevant to human and animal medicine, a significant concern with conventional antibiotics. nih.gov Furthermore, resistance to ionophores is generally slower to develop compared to synthetic antibiotics that target specific enzymes, which can be altered through single-point mutations. ew-nutrition.com

The following table provides a comparative overview of the mechanisms of action.

Table 1: Comparison of Mechanisms of Action: this compound vs. Conventional Antibiotics

| Antibiotic Class | Specific Example(s) | Primary Mechanism of Action | Cellular Target |

|---|---|---|---|

| Ionophore | This compound, Monensin (B1676710), Salinomycin (B1681400) | Disrupts transmembrane ion gradients by transporting cations. nih.gov | Cell Membrane |

| Bambermycins | Bambermycin | Inhibits cell wall synthesis. extension.org | Peptidoglycan Synthesis Pathway |

| Aminoglycosides | Neomycin, Streptomycin | Blocks protein synthesis. extension.org | Ribosomes |

| Polypeptides | Bacitracin | Damages bacterial cell membrane and inhibits cell wall synthesis. extension.org | Cell Membrane, Isoprenyl Phosphate |

| Quinolones | Ciprofloxacin | Inhibits DNA gyrase and topoisomerase IV. | DNA Replication Machinery |

Anticoccidial Efficacy in Experimental Models

Spectrum of Activity against Avian Eimeria Species

Semduramicin has been shown to possess a broad spectrum of activity, effectively controlling the six major pathogenic Eimeria species that affect poultry. europa.eufda.gov A comprehensive series of 57 battery tests conducted in the United States and the United Kingdom confirmed that at a concentration of 25 parts per million (ppm), this compound effectively manages mortality, intestinal lesions, and weight gain depression caused by infections from Eimeria acervulina, Eimeria maxima, Eimeria tenella, Eimeria brunetti, Eimeria necatrix, and Eimeria mivati/mitis. nih.gov These evaluations were performed using numerous recent field isolates of each Eimeria species, both in monospecific and mixed infections. nih.govresearchgate.net

Efficacy against Eimeria acervulina

Eimeria acervulina primarily affects the upper part of the small intestine. In battery studies evaluating this compound against 11 field isolates of E. acervulina, the compound was found to be effective. apvma.gov.au In comparative studies, while the ionophore salinomycin (B1681400) was noted to be superior in maintaining weight gain and controlling lesions from E. acervulina, this compound still demonstrated significant efficacy compared to infected, untreated controls. nih.govresearchgate.net Specifically, in battery trials comparing multiple ionophores, monensin (B1676710) was found to reduce weight gain significantly more than this compound in birds infected with E. acervulina. europa.eu Further research showed that this compound was more effective than salinomycin in controlling lesions caused by E. acervulina. nih.gov In a floor-pen trial involving a mixed infection, the mean lesion score for the upper intestine (E. acervulina) in the this compound-treated group was comparable to groups treated with other anticoccidials like salinomycin and maduramicin (B1675897). researchgate.net

| Parameter | Finding | Comparison | Source |

|---|---|---|---|

| Lesion Control | Effective in controlling lesions. | More effective than salinomycin in some studies; salinomycin was superior in others. | nih.govresearchgate.netnih.gov |

| Weight Gain | Significantly better than infected, non-medicated controls. | Less impact on weight gain reduction compared to monensin. Salinomycin was superior in maintaining weight gain. | europa.eunih.govresearchgate.net |

| Overall Efficacy | Demonstrated efficacy against 11 field isolates in battery studies. | Considered effective as part of its broad-spectrum activity. | apvma.gov.au |

Efficacy against Eimeria maxima

This compound has shown excellent efficacy against Eimeria maxima, which colonizes the mid-intestine. pahc.com In a series of five trials comparing this compound (25 ppm) with salinomycin (66 ppm) against five different field isolates of E. maxima, this compound was found to be more efficacious. researchgate.net This was demonstrated by significant improvements in weight gain, feed conversion, plasma carotenoid concentrations, and coccidial lesion control. researchgate.netnih.gov Similarly, in a larger series of 57 battery tests, this compound provided significantly better control of E. maxima lesions compared to 60 ppm salinomycin and 5 ppm maduramicin. nih.govresearchgate.net Dose titration studies also confirmed the effectiveness of this compound against monospecific E. maxima infections. nih.gov

| Parameter | Finding | Comparison | Source |

|---|---|---|---|

| Lesion Control | Demonstrated excellent and significant lesion control. | Superior to salinomycin (60 ppm and 66 ppm) and maduramicin (5 ppm). | nih.govresearchgate.netresearchgate.netnih.gov |

| Weight Gain | Significant improvement in weight gain compared to infected controls. | Superior to salinomycin (66 ppm). | researchgate.netnih.gov |

| Feed Conversion | Improved feed conversion in infected birds. | Superior to salinomycin (66 ppm). | researchgate.netnih.gov |

| Plasma Carotenoids | Improved plasma carotenoid concentrations. | Superior to salinomycin (66 ppm). | researchgate.netnih.gov |

Efficacy against Eimeria tenella

Eimeria tenella is a highly pathogenic species causing cecal coccidiosis. Experimental models have demonstrated that this compound is highly effective in controlling this parasite. In battery studies against 10 different field isolates, this compound consistently reduced mortality and lesion scores. fda.govapvma.gov.au When compared with salinomycin, this compound (25 ppm) was more effective at controlling E. tenella lesions and mortality. nih.govresearchgate.net Furthermore, this compound led to significantly improved weight gain compared to salinomycin-treated birds in E. tenella infections. nih.govresearchgate.net While maduramicin was found to be superior in maintaining weight gain and controlling lesions in E. tenella infections, this compound's efficacy was still significant compared to untreated controls and prevented mortality. europa.euresearchgate.net

| Parameter | Finding | Comparison | Source |

|---|---|---|---|

| Mortality Control | Effectively prevented mortality. | More effective than salinomycin. | europa.eunih.govresearchgate.net |

| Lesion Control | Significantly reduced cecal lesion scores. | More effective than salinomycin. Maduramicin was superior. | nih.govresearchgate.netnih.govresearchgate.net |

| Weight Gain | Maintained weight gain in infected birds. | Significantly improved weight gain compared to salinomycin. | nih.govresearchgate.net |

| Overall Efficacy | Demonstrated efficacy against 10 field isolates. | Considered highly effective. | fda.govapvma.gov.au |

Efficacy against Eimeria brunetti

Studies have confirmed the efficacy of this compound against Eimeria brunetti, a species that affects the lower small intestine and rectum. In a series of 42 battery studies, this compound was tested against multiple field isolates of E. brunetti and was shown to consistently control lesions and maintain weight gain. fda.gov Comparative trials revealed that this compound (25 ppm) significantly improved weight gain and lesion control against E. brunetti when compared to salinomycin at 60 ppm. nih.govresearchgate.net Dose titration studies further established that this compound is an effective anticoccidial against this pathogenic species. fda.gov

| Parameter | Finding | Comparison | Source |

|---|---|---|---|

| Lesion Control | Effectively controlled intestinal lesions. | Significantly better than salinomycin (60 ppm). | fda.govnih.govresearchgate.net |

| Weight Gain | Maintained weight gain and showed improvement over infected controls. | Significantly improved compared to salinomycin (60 ppm). | fda.govnih.govresearchgate.net |

| Overall Efficacy | Confirmed as effective in multiple battery trials against field isolates. | Part of a broad spectrum of activity. | fda.govpahc.com |

Efficacy against Eimeria necatrix

This compound is also effective against Eimeria necatrix, another pathogenic species that causes lesions in the mid-intestine. Its efficacy was established in battery studies using three distinct field isolates. apvma.gov.au In these trials, this compound consistently controlled lesions and maintained weight gain compared to non-medicated, infected birds. fda.gov Dose titration experiments also included monospecific infections with E. necatrix, confirming the drug's activity. fda.govnih.gov In comparative studies, monensin was observed to reduce weight gain more significantly than this compound in chickens infected with E. necatrix. europa.eu

| Parameter | Finding | Comparison | Source |

|---|---|---|---|

| Lesion Control | Effectively controlled intestinal lesions. | Confirmed in dose titration and battery studies. | fda.govnih.gov |

| Weight Gain | Maintained weight gain compared to infected controls. | Less impact on weight gain reduction compared to monensin. | europa.eufda.gov |

| Overall Efficacy | Confirmed efficacy against multiple field isolates. | Part of a broad spectrum of activity. | fda.govapvma.gov.aupahc.com |

Efficacy against Eimeria mivati/mitis

The efficacy of this compound extends to Eimeria mitis (formerly E. mivati), which affects the lower part of the small intestine. A series of battery studies demonstrated that 25 ppm of this compound effectively controlled lesions, mortality, and weight gain depression associated with E. mivati/mitis infections. fda.govresearchgate.net These studies were part of a larger evaluation involving numerous field isolates from North America and Europe, confirming its activity against this species within a mixed infection model as well. fda.govnih.gov

| Parameter | Finding | Comparison | Source |

|---|---|---|---|

| Lesion Control | Effectively controlled intestinal lesions. | Confirmed in battery studies. | fda.govresearchgate.net |

| Weight Gain | Effectively controlled weight gain depression. | Confirmed in battery studies. | fda.govresearchgate.net |

| Mortality Control | Reduced mortality in infected birds. | Confirmed in battery studies. | fda.govresearchgate.net |

| Overall Efficacy | Confirmed in both monospecific and mixed infection models. | Part of a broad spectrum of activity. | fda.govpahc.comnih.gov |

Comparative Evaluations with Established Ionophore Anticoccidials

Comparative studies are fundamental in positioning a new therapeutic agent within the existing armamentarium. This compound has been extensively evaluated against other widely used ionophore anticoccidials, demonstrating a distinct and, in many cases, favorable efficacy profile. These evaluations typically measure parameters such as weight gain, feed conversion ratios, lesion scores in different intestinal sections, and mortality rates following experimental challenge with specific Eimeria species.

This compound and salinomycin, both monovalent polyether ionophores, have been the subjects of numerous comparative efficacy trials. researchgate.netnih.govresearchgate.net Studies have revealed distinct differences in their effectiveness against specific Eimeria species.

In battery tests involving field isolates, this compound at 25 ppm demonstrated significantly improved weight gain against Eimeria brunetti and E. tenella challenges compared to salinomycin at 60 ppm. nih.gov It also showed superior control of lesions caused by E. brunetti and E. maxima and was more effective in reducing coccidiosis-related mortality from E. tenella. nih.gov Conversely, salinomycin was found to be superior in maintaining weight gain and controlling lesions in chickens infected with E. acervulina. nih.gov

Further research confirmed that this compound was more efficacious than salinomycin in controlling lesions from E. tenella and E. acervulina. researchgate.netnih.gov In studies focusing on Eimeria maxima, 25 ppm of this compound was shown to be more effective than 66 ppm of salinomycin, based on improvements in weight gain, feed conversion, plasma carotenoid concentrations, and coccidial lesion control. nih.gov In an in ovo model, this compound was also found to be more effective against E. tenella sporozoites than salinomycin, as measured by oocyst production. researchgate.netnih.gov

Comparisons between this compound and monensin, another key monovalent ionophore, have also been conducted. scispace.com In floor pen studies, this compound-treated birds showed performance intermediate between those treated with salinomycin and monensin. researchgate.net A key finding was that monensin tended to reduce weight gain more significantly than this compound in chickens infected with E. acervulina, E. tenella, and E. necatrix. europa.eu

In terms of lesion control, this compound was found to be more efficacious than monensin against mid-intestinal lesions, typically associated with E. maxima or E. necatrix. researchgate.net Both drugs were comparable in controlling lesions in the ceca caused by E. tenella. researchgate.net Data from the European Union's scientific committee indicated that the anticoccidial efficacy of this compound at 25 ppm was similar to other major ionophores, but at a lower inclusion level of 20 ppm, its efficacy was considered comparable only to that of monensin. europa.eu

Maduramicin is a monovalent glycosidic ionophore, distinguishing it structurally from this compound. nih.govcabidigitallibrary.org In comparative battery tests, their efficacy varied depending on the challenging Eimeria species. Maduramicin at 5 ppm was found to be superior to all other treatments, including 25 ppm this compound, in maintaining weight gain and controlling lesions during E. tenella infections. nih.gov However, maduramicin was inferior to this compound in the control of lesions caused by E. acervulina and E. maxima. nih.gov These findings highlight the species-specific strengths of each compound.

Narasin (B1676957) is a monovalent ionophore, while lasalocid (B1674520) is a divalent ionophore, a key structural and functional distinction. nih.govcabidigitallibrary.org In studies conducted in northern bobwhites, a combination of narasin and nicarbazin (B1678737) demonstrated good to excellent efficacy, whereas this compound alone provided marginal protection. bioone.org Lasalocid also showed good to excellent efficacy in these studies. bioone.org In broiler chickens, a combination of nicarbazin and this compound resulted in significantly better weight gain compared to a combination of nicarbazin and narasin when challenged with a mix of Eimeria species. researchgate.net

This compound versus Maduramicin

Stage-Specific Efficacy against Eimeria Development

Understanding the specific stage of the Eimeria life cycle that an anticoccidial drug targets is critical to its effective use. This compound acts principally early in the Eimeria life cycle. apvma.gov.au Research indicates that its mode of action affects the development of sporozoites, trophozoites, and early schizonts. apvma.gov.au

Studies designed to pinpoint this stage-specific activity have involved withdrawing medicated feed at set intervals after experimental infection. In chickens infected with E. tenella, this compound exerted its maximum effect on weight gain and feed conversion ratio through the first 72 hours post-infection. researchgate.netnih.gov This demonstrates its activity against the early stages of the parasite's development. Similarly, against E. acervulina, this compound acted on early life cycle stages, with no additional performance benefit observed when the medication was extended beyond 72 hours post-infection. researchgate.netnih.gov

In ovo studies further clarified this compound's activity, showing it to be more efficacious than salinomycin against E. tenella sporozoites. researchgate.netnih.gov When administered 93 hours post-inoculation, both this compound and salinomycin demonstrated some effect against the late schizogonous stages of E. tenella, indicating a broader window of activity, albeit with primary action against early stages. researchgate.netnih.gov

Synergistic Interactions with Co-Administered Agents for Anticoccidial Effect

The combination of anticoccidial agents can broaden the spectrum of activity, enhance efficacy through synergy, and help manage the development of drug resistance. This compound has been evaluated in combination with other anticoccidial compounds, most notably the chemical anticoccidial nicarbazin.

A synergistic effect has been demonstrated when subtherapeutic doses of this compound are combined with nicarbazin. google.com These compositions are effective in controlling coccidiosis, particularly against Eimeria strains that have developed resistance to ionophores when used alone. google.com For example, a combination of 20 ppm this compound and 40 ppm nicarbazin was highly effective at improving weight gain and reducing lesion scores in chickens challenged with an ionophore-resistant E. tenella strain. google.com This synergistic combination proved to be as effective as using a full therapeutic dose of nicarbazin alone. google.com The combination of this compound and nicarbazin is commercially available (Aviax® Plus) and is noted for having both active ingredients included in the same granule. pahc.compahc.com

Interactions with other compounds have also been noted. Tiamulin (B153960) administration with this compound was observed to negatively affect body weight in the third week of a trial, though no adverse effects on body weight were seen by day 35. mdpi.com

This compound-Nicarbazin Combinations

The combination of this compound and nicarbazin has been shown to exhibit a synergistic effect in controlling coccidiosis in poultry. This combination allows for the use of lower concentrations of each compound than would be effective if used alone, which is particularly useful against strains of Eimeria that are resistant to ionophores. google.com

In a series of 30 trials involving leghorn chicks infected with a drug-sensitive strain of Eimeria tenella (TESO3), a combination of 10 ppm this compound and 30 ppm nicarbazin was highly effective. This combination improved weight gains and reduced lesion scores more effectively than sub-efficacious levels of either drug administered alone. google.com The efficacy of this synergistic combination was comparable to that of this compound alone at 25 ppm or nicarbazin alone at 125 ppm. google.com

Further studies in broiler chickens infected with an ionophore-resistant strain of E. tenella (TER82) demonstrated the potency of this combination. A treatment of 20 ppm this compound combined with 40 ppm nicarbazin was highly effective in improving weight gain and reducing lesion scores compared to chicks that received low levels of the individual drugs. google.com The efficacy of this combination was on par with nicarbazin alone at 125 ppm and was found to be substantially more effective than the commercial narasin:nicarbazin combination, Maxiban®. google.com As anticipated, this compound alone at 25 ppm showed minimal control against this resistant strain. google.com

**Table 1: Efficacy of this compound-Nicarbazin Combination Against Ionophore-Resistant *E. tenella***

| Treatment | Weight Gain (g) | Lesion Score |

|---|---|---|

| Infected, Unmedicated | 155 | 3.1 |

| This compound (25 ppm) | 162 | 2.8 |

| Nicarbazin (40 ppm) | 225 | 1.8 |

| This compound (20 ppm) + Nicarbazin (40 ppm) | 268 | 0.8 |

| Nicarbazin (125 ppm) | 269 | 0.7 |

| Maxiban® (40:40 ppm) | 215 | 1.9 |

Data derived from a study in broiler chickens infected with E. tenella ionophore-resistant strain TER82. google.com

A commercial product, Aviax® Plus, formulates this compound and nicarbazin into a single granule, which helps ensure consistent dosing and feed blending. pahc.compahc.com This product demonstrates a synergistic effect against key Eimeria species, including E. acervulina, E. maxima, and E. tenella. pahc.compahc.com In a floor pen study comparing Aviax® Plus with other ionophore and chemical combination products, birds were challenged with these three Eimeria species. The groups receiving the this compound-nicarbazin combination had statistically better average body weights, the lowest numerical feed conversion ratios, and were among the groups with the lowest coccidiosis lesion scores for E. acervulina and E. tenella. pahc.com Notably, they had statistically significant lower lesion scores for E. maxima. pahc.com

In a recent study comparing different nicarbazin-potentiated ionophores, the combination of nicarbazin and this compound (NIC+SEM) was tested against a combination of nicarbazin and narasin (NIC+NAR). researchgate.net Following a challenge with E. acervulina, E. maxima, and E. tenella, the treatments with NIC+SEM resulted in better weight gain at both tested doses compared to the NIC+NAR treatments. researchgate.net

Other Investigated Compound Combinations

This compound has been evaluated in combination with other anticoccidial compounds, most notably salinomycin and roxarsone (B1679585).

Experimental comparisons between this compound and salinomycin have yielded detailed insights into their respective efficacies. In a series of in ovo and in vivo trials, this compound was found to be more efficacious than salinomycin against Eimeria tenella sporozoites, as measured by oocyst production in embryonated eggs. nih.govresearchgate.net In battery studies with chickens infected with E. tenella, both drugs showed maximum effect on weight gain and feed-to-gain ratio within the first 72 hours post-inoculation. nih.govresearchgate.net However, this compound was more effective than salinomycin in controlling lesions and mortality caused by E. tenella. nih.govresearchgate.net Against E. acervulina, both drugs acted similarly on early life cycle stages, but this compound was again more effective in controlling lesions. nih.govresearchgate.net

Table 2: Comparative Efficacy of this compound and Salinomycin

| Parameter | Eimeria Species | Finding | Reference |

|---|---|---|---|

| Lesion Control | E. tenella | This compound more effective | nih.govresearchgate.net |

| Mortality Control | E. tenella | This compound more effective | nih.govresearchgate.net |

| Lesion Control | E. acervulina | This compound more effective | nih.govresearchgate.net |

| Lesion Control | E. maxima | This compound more efficacious | researchgate.net |

| Weight Gain | E. maxima | This compound showed greater improvement | researchgate.net |

| Feed Conversion | E. maxima | This compound showed greater improvement | researchgate.net |

In studies focused specifically on Eimeria maxima, the anticoccidial efficacies of this compound and salinomycin were compared against five field isolates. It was demonstrated that 25 ppm of this compound was more efficacious than 66 ppm of salinomycin, based on improvements in weight gain, feed conversion, plasma carotenoid concentrations, and coccidial lesion control. researchgate.net

The combination of this compound with roxarsone has also been investigated. This combination is noted for its efficacy in preventing coccidiosis caused by a range of Eimeria species, including E. acervulina, E. brunetti, E. maxima, E. mivati/E. mitis, E. necatrix, and E. tenella. federalregister.gov Notably, it has shown effectiveness against some field strains of E. tenella that are more susceptible to the combination of this compound and roxarsone than to this compound alone. federalregister.gov However, in studies on controlling coccidiosis in northern bobwhites, a combination of roxarsone and this compound was found to offer only marginal protection. nih.govbioone.org

In a floor-pen trial in Venezuela, the efficacy of this compound was compared with salinomycin and maduramicin against a mixed infection of Eimeria acervulina, E. maxima, and E. tenella. The severity of intestinal lesions was significantly lower in the group that received this compound compared to the unmedicated control group. doaj.orgresearchgate.net For the mid-gut (E. maxima) and cecal regions (E. tenella), chickens treated with this compound had a lower lesion score range than those that received salinomycin. doaj.orgresearchgate.net

Antibacterial Spectrum and Resistance Considerations

Efficacy against Select Gram-Positive Bacterial Pathogens (Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)

Semduramicin exhibits a targeted antibacterial effect, primarily against Gram-positive bacteria, while Gram-negative bacteria are generally resistant. Its efficacy is quantified using the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Research has established the following MIC values for this compound against specific Gram-positive pathogens:

Staphylococcus aureus : Studies have shown varied susceptibility. One report indicates an MIC of 4 mg/L. However, other research involving three different strains of S. aureus recorded higher MICs, ranging from greater than 76 to 100 mg/L.

Enterococcus faecalis : The MIC for E. faecalis has been reported to be 16 mg/L.

Streptococcus pneumoniae : While specific MIC data for S. pneumoniae is not extensively detailed in the provided search results, its classification as a Streptococcus species allows for some inference. Research indicates that certain groups of Streptococci (Groups C and E) show susceptibility to this compound with an MIC of 16 mg/L. S. pneumoniae is a significant pathogen, and resistance to common antibiotics is a growing concern. frontiersin.orgresearchgate.net

| Bacterial Strain | MIC (mg/L) | Source |

|---|---|---|

| Staphylococcus aureus | 4 | asm.org |

| Staphylococcus aureus (3 strains) | >76 - 100 | oup.com |

| Enterococcus faecalis | 16 | asm.org |

| Streptococci (Groups C and E) | 16 | oup.com |

Implications for Antibiotic Resistance Mechanisms

The development of resistance to any antimicrobial agent is a significant concern. For ionophores like this compound, the mechanisms of resistance are multifaceted and differ from those of many therapeutic antibiotics.

Ionophores function by inserting into the cell membrane and disrupting the crucial ion gradients necessary for cellular processes. This mode of action means that resistance is not typically conferred by the common mechanisms seen with other antibiotic classes, such as enzymatic inactivation of the drug or simple target-site mutations. mdpi.com Instead, resistance mechanisms in Gram-positive bacteria often involve:

Altered Cell Envelope : Bacteria may develop resistance by modifying their cell envelope to prevent the ionophore from reaching the cell membrane. nih.govfrontiersin.org This can include thickening of the cell wall or the production of extracellular polysaccharides (glycocalyx) that act as a physical barrier. nih.govfrontiersin.org

Efflux Pumps : Bacteria can employ efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching a toxic concentration. asm.orgmdpi.com In bacteria that produce ionophores themselves, resistance is often mediated by ATP-dependent efflux systems. mdpi.comnih.gov

Decreased Membrane Permeability : Changes in the composition of the bacterial membrane can reduce its permeability to the ionophore, limiting its uptake. mdpi.com

Gram-negative bacteria are intrinsically resistant to polyether ionophores because their protective outer membrane prevents the compounds from reaching their target cytoplasmic membrane. asm.orgthepoultrysite.com While it is believed that bacteria may develop resistance to this compound due to its antibacterial effect, studies on chickens fed with this compound showed no significant effect on the development of resistance to a range of antibiotics used in human and veterinary medicine in their fecal coliforms. oup.comnih.gov

Studies on Cross-Resistance Potential in Gut Microbiota

A critical question regarding the use of any antimicrobial in agriculture is its potential to select for or promote resistance to medically important antibiotics. This can occur through two primary pathways: cross-resistance, where a single resistance mechanism confers resistance to multiple drugs, or co-selection, where genes for resistance to different drugs are physically linked and therefore selected for together. oup.com

Studies investigating cross-resistance with ionophores have produced mixed but important findings:

Ionophore Cross-Resistance : Resistance to one ionophore can confer resistance to other ionophores. nih.gov For example, cross-resistance has been observed between narasin (B1676957) and salinomycin (B1681400), and research indicates potential cross-resistance between narasin, salinomycin, and maduramicin (B1675897).

Link to Medically Important Antibiotics : The primary concern is whether ionophore use can lead to resistance to antibiotics used in human medicine. Some studies suggest a potential link. An association has been suggested between ionophore resistance and resistance to bacitracin and the glycopeptide vancomycin (B549263). oup.comfrontiersin.org The use of the ionophore narasin has been shown to potentially co-select for vancomycin resistance in enterococci, as the resistance genes for both have been found located on the same transferable plasmids. frontiersin.org

Contrasting Findings : However, other research indicates that the risk may be low. One study found that monensin-resistant ruminal bacteria were just as sensitive to 22 other commonly used antibiotics as their monensin-sensitive counterparts. nih.gov It has been argued that because the mechanisms of ionophore resistance are complex and specific, they are unlikely to promote the development or spread of resistance to other antibiotic classes. Furthermore, studies in chickens treated with this compound did not find an impact on the development of antibiotic resistance in their gut bacteria. oup.com

The relationship between ionophore use and the gut resistome—the collection of all antibiotic resistance genes in a microbial community—is an area of active research. While some studies suggest ionophore use in livestock may enrich for certain resistance genes, the direct impact of this compound on cross-resistance to clinically vital human antibiotics remains a subject of ongoing scientific evaluation. oup.com

Pharmacokinetic and Metabolic Investigations

Absorption and Distribution Profiles in Animal Research

Following oral administration in animal studies, semduramicin is absorbed to a significant extent. europa.eu While plasma concentrations of this compound are typically very low, for instance, measuring 0.025 µg/ml in chickens six hours after withdrawal from medicated feed, significant levels have been detected in bile (23.6 µg/ml), which is indicative of substantial absorption. europa.eu The primary route of excretion for the absorbed compound is through the bile and subsequently in the feces. researchgate.net

The distribution of this compound in the body demonstrates that the liver is the primary target tissue, consistently showing the highest concentration of residues. europa.euapvma.gov.auoup.com Studies in chickens revealed that total residue levels in the liver were approximately four times higher than those found in fat, the tissue with the next highest concentration. europa.eu Residues accumulate to a lesser extent in the kidney compared to the liver. apvma.gov.au The compound's high lipophilicity influences its distribution pattern. nih.govtandfonline.com In laying hens administered feed with low-level contamination, this property led to the accumulation of residues primarily in egg yolks and ovarian yolks. nih.govtandfonline.comresearchgate.net Research in broiler chickens showed a rapid and biphasic decline in total radioactive residues in tissues following withdrawal from the medicated feed. europa.eu

Metabolite Identification and Metabolic Transformation Pathways

This compound undergoes extensive metabolism in animals, leading to the formation of numerous, more polar metabolites. europa.euresearchgate.net At least 19 distinct metabolites have been identified, all of which are closely related to the parent compound. researchgate.netapvma.gov.au The metabolic pathways are qualitatively very similar across different species, including chickens, rats, and dogs. europa.euresearchgate.netapvma.gov.au

Despite the similar pathways, quantitative differences in the metabolite profiles exist between species.

In chickens , a substance identified as "metabolite F" is the major metabolite excreted through the bile. europa.eu In excreta, metabolite F accounts for approximately 23.8% of the extractable radioactivity. europa.euresearchgate.net

In dogs , studies revealed that a significant portion of the radioactivity in the liver (54% - 67%) was attributed to the A-ring O-desmethyl product of this compound. apvma.gov.au

In rats , the metabolic profile in the liver was similar to that of chickens, with the unchanged parent compound being the most abundant residue component. europa.euapvma.gov.au

Residue Characterization and Persistence in Tissues (Parent Compound and Metabolites)

Across species, the unchanged parent this compound molecule is the most significant single component of the residues found in edible tissues and is therefore considered the marker residue. europa.euresearchgate.netoup.com

In the primary target tissue of chickens, the liver, unchanged this compound accounted for approximately 45-50% of the total radioactivity six hours after withdrawal from medicated feed. europa.euapvma.gov.au None of the numerous individual metabolites represented more than 10% of the total radioactivity in the liver at this time point. europa.euapvma.gov.au Residue levels deplete rapidly after withdrawal. apvma.gov.au Studies tracking total residues in chicken liver reported a mean concentration of 273 ng/g at 6 hours post-withdrawal, which decreased to 58 ng/g by 24 hours. oup.com

In chicken excreta, the parent compound constitutes about 16.2% of extractable radioactivity, while metabolite F is more abundant at 23.8%. europa.eu In comparative studies, the liver of rats also showed the parent compound as the main residue, whereas in dog liver, a major metabolite was the primary residue component. europa.euapvma.gov.au

A study involving laying hens given feed with low-level cross-contamination found detectable residues in various tissues, highlighting the compound's persistence and distribution.

Table 1: Residue Levels of this compound in Hen Tissues After Low-Level Exposure Data from a study where hens were administered feed contaminated with 0.27 mg/kg of this compound.

| Tissue | Mean Residue Concentration (µg/kg) |

|---|---|

| Egg Yolk | 28.8 |

| Ovarian Yolk | 19.5 |

| Liver | 2.57 |

| Muscle | <0.1 (Not Detected) |

Table 2: Profile of this compound and Metabolites in Animal Matrices Distribution of major radioactive components 6 hours post-administration.

| Species | Matrix | Major Component | Percentage of Total Radioactivity |

|---|---|---|---|

| Chicken | Liver | Parent this compound | ~45-50% europa.euapvma.gov.au |

| Chicken | Excreta | Metabolite F | 23.8% europa.eu |

| Chicken | Excreta | Parent this compound | 16.2% europa.eu |

| Rat | Liver | Parent this compound | Not specified, but main residue europa.eu |

| Dog | Liver | A-ring O-desmethyl product | 54-67% apvma.gov.au |

Chemical Synthesis, Derivatization, and Structure Activity Relationship Sar Studies

Targeted Chemical Modifications and Synthetic Derivatization

The exploration of semduramicin's structure-activity relationships involved a series of targeted, single-step synthetic modifications. researchgate.netlookchem.com These chemical alterations were strategically focused on two principal domains of the molecule: the lipophilic carbon backbone and the polar ion-binding cavity. researchgate.netlookchem.comnih.gov This approach was particularly notable because, historically, semisynthetic transformations of polyether ionophores often resulted in a significant loss of anticoccidial activity. researchgate.netlookchem.com However, in the case of this compound's parent compound, researchers successfully created several analogues by altering the periphery of the ionophore-ion complex that retained good potency. researchgate.netlookchem.comnih.gov One of the key successful strategies involved the selective removal of a sugar moiety from the parent molecule. soton.ac.uk

Elucidation of Key Structural Determinants for Anticoccidial Potency

The anticoccidial power of this compound is intrinsically linked to its unique three-dimensional structure, which allows it to function as an ionophore—a molecule that can transport ions across lipid membranes. scispace.comanimbiosci.org This mechanism relies on two critical structural features.

The extensive carbon backbone of this compound is largely nonpolar, creating a lipophilic (fat-soluble) exterior. soton.ac.uk This characteristic is crucial for the molecule's biological function, as it allows the compound to readily insert itself into the lipid bilayers of parasite cell membranes. animbiosci.org SAR studies have involved modifications to this backbone to fine-tune the molecule's solubility and interaction with the membrane, although changes on the periphery have proven most successful. researchgate.netlookchem.com

In contrast to its exterior, the interior of the this compound molecule forms a polar, oxygen-rich cavity. lookchem.comsoton.ac.uk This cavity is perfectly structured to bind and form a complex with specific metal cations. animbiosci.org By enveloping a cation, the ionophore shields its charge and facilitates its transport across the otherwise impermeable cell membrane, disrupting the delicate ionic gradients essential for the parasite's survival. scispace.comanimbiosci.org This disruption of ion balance ultimately leads to cell death. animbiosci.org

Role of the Lipophilic Carbon Backbone

Characterization of Novel Semisynthetic Derivatives with Enhanced Activity Profiles

A significant breakthrough in the SAR studies of this molecular family was the creation of derivatives with enhanced, rather than diminished, anticoccidial profiles. researchgate.netlookchem.com The most successful of these was a monoglycone derivative, created by the selective removal of a sugar unit from the parent diglycoside polyether. soton.ac.uk

This novel semisynthetic derivative, referred to in foundational research as Monoglycone 7, demonstrated the most impressive anticoccidial profile of the series. researchgate.netlookchem.comnih.gov The success of this modification led to this specific derivative being developed further, ultimately becoming the active compound known as this compound (and its corresponding sodium salt). researchgate.netlookchem.com This demonstrated that activity could be enhanced by simplifying the glycosylation pattern, a key finding in the development of polyether ionophores. soton.ac.uk

The table below summarizes the key structure-activity relationships discovered during the development of this compound.

| Structural Component | Modification Strategy | Impact on Anticoccidial Potency |

| Sugar Moiety | Selective removal of one sugar unit from the parent diglycoside. soton.ac.uk | Potency and efficacy were significantly enhanced. researchgate.netlookchem.comsoton.ac.uk |

| Ion-Binding Cavity | Targeted single-step modifications to the periphery. researchgate.netlookchem.comnih.gov | Several analogues retained good potency. researchgate.netlookchem.com |

| Lipophilic Backbone | Targeted single-step modifications to the molecule's periphery. researchgate.netlookchem.comnih.gov | Several analogues retained good potency. researchgate.netlookchem.com |

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) Techniques.iteh.aicys.org.cy

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of semduramicin. iteh.ai European standards specify HPLC methods for determining this compound content in animal feeding stuffs, applicable to poultry feed. iteh.ai These methods are capable of discriminating this compound from other ionophores like monensin (B1676710), salinomycin (B1681400), narasin (B1676957), maduramicin (B1675897), and lasalocid (B1674520). A typical approach involves reversed-phase HPLC on a C18 column. researchgate.netoup.com

Post-Column Derivatization and Spectrophotometric Detection (LC-UV-PCD).oup.comnih.gov

Due to the absence of a significant chromophore in the this compound molecule, direct spectrophotometric detection is challenging. oup.com To overcome this, a post-column derivatization (PCD) step is introduced. oup.comnih.gov This technique involves reacting the analyte with a derivatizing reagent after it has been separated on the HPLC column, thereby forming a product that can be detected by a UV-Vis spectrophotometer. oup.comresearchgate.net

A commonly used derivatization reagent for this compound and other ionophores is vanillin (B372448) in the presence of an acid like sulfuric acid. researchgate.netnih.gov Another reagent used is dimethylaminobenzaldehyde. oup.com The derivatized product is then detected at a specific wavelength, for instance, 598 nm when using dimethylaminobenzaldehyde. oup.com This LC-UV-PCD method has been developed and validated for quantifying this compound in various feed matrices, including compound feed, premixtures, and feed additives. nih.gov The sample preparation for this method is often straightforward, involving a simple extraction with a solvent like acetonitrile (B52724), followed by filtration before injection into the HPLC system. oup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS).researchgate.netthepoultrysite.com

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of this compound. researchgate.netthepoultrysite.comtudublin.ie These methods are frequently used as confirmatory methods for monitoring ionophore coccidiostats. nih.gov

For this compound analysis, single quadrupole LC-MS methods have been developed and validated. researchgate.netnih.gov The separation is typically achieved on a C18 reversed-phase column with an isocratic elution using a mobile phase consisting of methanol (B129727) and an ammonium (B1175870) formate (B1220265) solution. researchgate.netnih.gov In mass spectrometric detection, the ammonium adducts of this compound are often monitored. researchgate.net

LC-MS/MS provides even greater specificity and is used for multi-residue analysis of coccidiostats, including this compound, in complex matrices like animal feed and tissues. researchgate.netnih.gov The technique allows for the determination of multiple analytes in a single run. nih.gov The ionization is typically performed using electrospray ionization (ESI) in either positive or negative mode. researchgate.net The selection of precursor and product ions in MS/MS ensures highly specific detection and quantification. nih.gov

Method Validation Parameters for Research Quantitation.researchgate.netnih.gov

The validation of analytical methods is crucial to ensure that they are fit for their intended purpose. researchgate.netnih.gov For the quantitation of this compound in research applications, several key parameters are evaluated.

Evaluation of Precision (Repeatability and Reproducibility).nih.govgtfch.org

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions and is typically expressed as the relative standard deviation (RSD). gtfch.orgur.ac.rw

Repeatability (Intra-assay Precision): This measures the precision over a short interval of time by the same operator using the same equipment. gtfch.org For an LC-UV-PCD method for this compound in feed, the relative standard deviations for repeatability (RSDr) were found to vary from 2.4% to 8.8%. nih.gov In another study using an LC-MS method, the RSD for repeatability ranged from 2.8% to 3.2%. researchgate.netnih.gov A collaborative study of an HPLC-PCD method reported RSDr values ranging from 2% to 10% for ground feed materials and 2% to 7% for pelleted materials. researchgate.net

Reproducibility (Inter-assay or Intermediate Precision): This assesses the precision under varied conditions, such as different days, analysts, or equipment within the same laboratory (intermediate precision) or in different laboratories (reproducibility). gtfch.org For the LC-UV-PCD method, the intermediate precision ranged from 2.6% to 8.8%. nih.gov The LC-MS method showed an intermediate precision (RSD(Int.)) ranging from 3.7% to 7.3%. researchgate.netnih.gov In an inter-laboratory study for the HPLC-PCD method, the relative standard deviation for reproducibility (RSDR) varied from 11% to 16%. researchgate.net A similar study for an LC/MS method reported an RSDR of 8% to 18%. tandfonline.comingentaconnect.comnih.gov

| Analytical Method | Matrix | Repeatability (RSDr %) | Intermediate Precision/Reproducibility (RSD %) | Reference |

|---|---|---|---|---|

| LC-UV-PCD | Poultry Feed | 2.4 - 8.8 | 2.6 - 8.8 (Intermediate) | nih.gov |

| LC-MS | Poultry Feed | 2.8 - 3.2 | 3.7 - 7.3 (Intermediate) | researchgate.netnih.gov |

| HPLC-PCD | Poultry Feed (Ground) | 2 - 10 | 11 - 16 (Reproducibility) | researchgate.net |

| HPLC-PCD | Poultry Feed (Pelleted) | 2 - 7 | 12 - 15 (Reproducibility) | researchgate.net |

| LC/MS | Poultry Feed | Not Reported | 8 - 18 (Reproducibility) | tandfonline.comingentaconnect.comnih.gov |

Determination of Limits of Detection and Quantitation.iteh.ainih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

These limits are crucial for determining the sensitivity of an analytical method. For this compound, a European standard specifies an LOQ of 3.0 mg/kg for the HPLC-UV with post-column derivatization method and 1.0 mg/kg when using mass spectrometry detection. iteh.ai A single-laboratory validated LC-UV-PCD method estimated the LOD to be below 1 mg/kg and the LOQ to be 3 mg/kg in poultry feed. nih.gov An LC method for this compound in broiler liver reported a minimum detection level of 25 ng/g. nih.gov For LC/MS methods, the LOQ for this compound in poultry tissues has been reported as 0.05 mg/kg. apvma.gov.au An LC-MS/MS method for various coccidiostats reported an LOQ for this compound below 0.046 mg/kg in feed. nih.gov

| Analytical Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| HPLC-UV-PCD | Poultry Feed | < 1 mg/kg | 3 mg/kg | nih.gov |

| HPLC-MS | Poultry Feed | Not Reported | 1.0 mg/kg | iteh.ai |

| LC with Vanillin PCD | Broiler Liver | 25 ng/g | Not Reported | nih.gov |

| LC/MS | Poultry Tissues | Not Reported | 0.05 mg/kg | apvma.gov.au |

| LC-MS/MS | Feed | < 0.014 mg/kg | < 0.046 mg/kg | nih.gov |

Assessment of Analytical Recovery.nih.goveuropa.eu

Analytical recovery is a measure of the accuracy of a method, determined by assaying a sample of known concentration and comparing the measured value to the true value. latamjpharm.org It is often assessed by analyzing spiked samples at different concentration levels.

For a single-laboratory validated LC-UV-PCD method, the relative recovery rate for this compound in feed ranged from 89% to 95%. nih.gov An inter-laboratory study of an HPLC-PCD method reported acceptable mean recovery values of 88 ± 4% from spiked samples. europa.eu Another study involving post-column derivatization with vanillin for the analysis of maduramicin, a related ionophore, showed recoveries greater than 90%. researchgate.net An LC method for this compound in broiler liver demonstrated a mean recovery of 95% over a concentration range of 40-320 ng/g. nih.gov An LC-MS/MS method for multiple ionophores reported recovery rates of 86% to 120% for this compound when quantifying against matrix-matched standards, and 73% to 115% when using the standard addition technique. nih.gov

| Analytical Method | Matrix | Recovery Rate (%) | Reference |

|---|---|---|---|

| LC-UV-PCD | Feed | 89 - 95 | nih.gov |

| HPLC-PCD | Spiked Feed Samples | 88 ± 4 | europa.eu |

| LC with Vanillin PCD | Broiler Liver | 95 | nih.gov |

| LC-MS/MS (Matrix-matched) | Feed | 86 - 120 | nih.gov |

| LC-MS/MS (Standard Addition) | Feed | 73 - 115 | nih.gov |

Microbiological Assays for Potency and Bioactivity Measurement

Microbiological assays are fundamental in determining the potency and bioactivity of this compound, particularly where chemical methods may not fully capture its biological efficacy. nih.gov These assays rely on the principle of measuring the inhibitory effect of the antibiotic on the growth of a susceptible microorganism under standardized conditions. nih.govcopbela.org

A widely used method for assessing this compound's potency is the agar (B569324) well diffusion assay. This technique involves diffusing the antibiotic from a cylinder through a solidified agar layer seeded with a specific test organism. copbela.org For this compound, Bacillus subtilis ATCC 6633 is a commonly employed test organism. famic.go.jp The potency is determined by measuring the diameter of the inhibition zone, where bacterial growth is prevented, after an incubation period of 16-24 hours at 35–37°C. famic.go.jp The potency calculation is often performed using a 2-2 dose method, which compares the response of two concentrations of the sample solution to two concentrations of a reference standard. famic.go.jp

The bioactivity of this compound is selective, showing significant activity against Gram-positive bacteria while Gram-negative bacteria are typically resistant. nih.govresearchgate.net Minimum Inhibitory Concentration (MIC) studies, often conducted via broth dilution methods, quantify this activity. nih.gov Research has shown that this compound sodium exhibits antimicrobial activity against various Gram-positive species in a concentration range of 2–32 mg/L. nih.gov In contrast, Gram-negative species like Escherichia coli and Salmonella spp. generally show high resistance, with MIC values often exceeding 64 or 100 mg/L. nih.goveuropa.eu

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of this compound in complex matrices such as animal feed and tissues necessitates robust sample preparation and extraction protocols to remove interfering substances. chromatographyonline.comdrawellanalytical.com The choice of method depends heavily on the matrix type and the subsequent analytical technique.

Extraction from Animal Feed: For animal feed, a common initial step is solvent extraction. Acetonitrile is frequently used due to its effectiveness in recovering this compound from feed samples. researchgate.netnih.govresearchgate.net An alternative method involves extracting the compound with a mixture of dichloromethane (B109758) and 2,2,4-trimethylpentane (B7799088) (1:1). famic.go.jp Another approach utilizes a mixture of methanol and water (9:1) for extraction. famic.go.jpfamic.go.jp Following the initial extraction, the resulting solution is often filtered to remove particulate matter. researchgate.netnih.gov

For further purification, especially for microbiological assays or certain chromatographic methods, solid-phase extraction (SPE) is employed. famic.go.jpeuropa.eu A typical SPE cleanup for feed extracts involves using a silica (B1680970) gel minicolumn. famic.go.jp The column is first washed, the sample extract is loaded, and then interfering compounds are removed with wash solvents like a dichloromethane and acetone (B3395972) mixture. famic.go.jp Finally, this compound is eluted from the column using a mixture of acetone and methanol (4:1). famic.go.jp

Extraction from Animal Tissues: Animal tissues, such as liver, present a more complex matrix requiring more rigorous extraction procedures. Unchanged this compound is considered the marker residue in tissues like the liver. europa.euoup.com A validated method for extracting this compound from liver involves homogenization of the tissue followed by extraction with 1% ammonium hydroxide (B78521) in a methanol-water (8:2) solution. oup.comnih.gov This mixture is typically incubated at an elevated temperature (e.g., 55°C) to enhance extraction efficiency. oup.com

Following extraction from tissue, a multi-step purification is often necessary. This can involve sequential solid-phase extraction using both reversed-phase (C8) and normal-phase (silica gel) columns to separate this compound from co-extractives. oup.comnih.gov For instance, after the initial methanolic extraction, the sample can be passed through a C8 column, followed by a silica column for further cleanup before analysis. oup.com In some protocols, meat samples are first mixed with anhydrous sodium sulfate (B86663) before acetonitrile extraction to remove moisture. researchgate.netresearchgate.net

The table below summarizes various extraction protocols for this compound from different matrices.

| Matrix | Extraction Solvent/Method | Purification/Cleanup Step | Reference |

|---|---|---|---|

| Poultry Feed | Acetonitrile | Filtration | researchgate.netnih.gov |

| Poultry Feed | Dichloromethane & 2,2,4-trimethylpentane (1:1) | Silica gel minicolumn (SPE) | famic.go.jp |

| Poultry Feed | Methanol & Water (9:1) | Basic alumina (B75360) column filter | famic.go.jp |

| Broiler Liver | 1% NH4OH in Methanol-Water (8:2) | Reversed-phase (C8) and Normal-phase (silica) SPE | oup.comnih.gov |

| Animal Tissue (General) | Acetonitrile (after mixing with Na2SO4) | Evaporation, reconstitution, and filtration | researchgate.netresearchgate.net |

Interactions with Co Administered Pharmaceutical Agents

Modulatory Effects of Other Ionophores on Semduramicin Activity

The co-administration of different ionophores or other anticoccidial agents is a strategy employed in poultry farming to manage coccidiosis and mitigate the development of drug resistance. The interaction between this compound and these other agents is primarily evaluated based on animal performance and safety, rather than direct biochemical modulation of its ion-transport activity.

Studies have shown that this compound is compatible with certain other compounds. For instance, research investigating the interaction between the dihydroquinoline antioxidant duokvin (B45492) and the ionophores lasalocid (B1674520) and this compound found no significant toxic interaction in terms of body weight gain in chickens. wikipedia.org While the anticoccidial efficacy showed a numerical improvement when these ionophores were combined with duokvin, the effect was not statistically significant. wikipedia.org This lack of negative interaction permits their simultaneous use. wikipedia.org

Furthermore, a combination product containing this compound and the chemical anticoccidial nicarbazin (B1678737) has been developed. promiseshealthandnutrition.in This formulation, which blends the two active ingredients into a single granule, is designed to create a synergistic effect against various Eimeria species, suggesting a beneficial or complementary interaction. promiseshealthandnutrition.in The compatibility of this compound with other ionophores like lasalocid and chemical agents like nicarbazin highlights its utility in complex medication regimens. wikipedia.orgpromiseshealthandnutrition.inwikipedia.org In contrast, more potent ionophores such as monensin (B1676710) and narasin (B1676957) show strong, often fatal, interactions when co-administered with certain drugs like tiamulin (B153960). wikipedia.orgthermofisher.com

Table 1: Comparative Interaction of Various Ionophores with Tiamulin

| Ionophore | Interaction with Tiamulin | Observed Effects | Reference |

|---|---|---|---|

| This compound | Mild | Temporary growth depression | wikipedia.orgthermofisher.com |

| Maduramicin (B1675897) | Mild | Temporary growth depression | wikipedia.org |

| Lasalocid | Compatible | No negative effects reported | wikipedia.orgsigmaaldrich.com |

| Monensin | Strong / Incompatible | Severe growth depression, myopathy, mortality | wikipedia.orgthermofisher.com |

| Narasin | Strong / Incompatible | Severe growth depression, mortality | wikipedia.orgthermofisher.com |

| Salinomycin (B1681400) | Strong / Incompatible | Severe growth depression, mortality | wikipedia.orgthermofisher.com |

Mechanistic Investigations of this compound-Tiamulin Interactions

The interaction between ionophore anticoccidials and the antibiotic tiamulin is a well-documented phenomenon. thermofisher.com For many ionophores, such as monensin, narasin, and salinomycin, concurrent administration with tiamulin can lead to severe adverse effects, including myopathy, muscle weakness, and death. wikipedia.orguran.ua The primary mechanism underlying this toxicity is the inhibition of the cytochrome P450 (CYP450) enzyme system by tiamulin. uran.uawikipedia.org The CYP450 enzymes are crucial for the metabolic detoxification and excretion of ionophores. uran.ua By inhibiting these enzymes, tiamulin causes the ionophore to accumulate to toxic levels in the animal's tissues. thermofisher.comfishersci.se

However, the interaction between this compound and tiamulin is notably milder. wikipedia.orguran.uafishersci.se It has been proposed that the biotransformation of this compound may be regulated by metabolic pathways other than the specific CYP450 mechanism that is inhibited by tiamulin. thermofisher.comuran.uawikipedia.orgfishersci.se This alternative detoxification route would explain why this compound does not accumulate to the same toxic extent as other ionophores when co-administered with tiamulin. sigmaaldrich.com

A 35-day study in broiler chickens was conducted to specifically evaluate the compatibility of this compound and tiamulin. This compound was included in the feed, and tiamulin was administered in the drinking water during the third week of the trial. thermofisher.com The results showed that the simultaneous administration of the two drugs led to a temporary reduction in water and feed intake, which in turn caused a transient depression in growth and feed efficiency during that week. thermofisher.comwikipedia.org However, these negative effects were not observed in the subsequent weeks, and by the end of the study, there were no adverse effects on the final performance parameters. thermofisher.comuran.ua Furthermore, hematological and histopathological examinations at the end of the 35-day trial showed no treatment-related effects. thermofisher.com These findings demonstrate that while a transient interaction occurs, it does not result in the long-term toxic effects seen with other ionophores. thermofisher.com

Table 2: Effects of Simultaneous this compound and Tiamulin Administration on Broiler Performance

| Performance Metric | Observation during Co-administration (Week 3) | Observation Post-administration (Week 4-5) | Reference |

|---|---|---|---|

| Water & Feed Intake | Reduced | Returned to normal | thermofisher.com |